Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate is a chemical compound characterized by the molecular formula and a molecular weight of 184.17 g/mol. This compound features a pyridine ring substituted with an aminomethyl group and a fluorine atom, specifically at the 5-position of the pyridine ring. The carboxylate group is located at the 4-position, making it a versatile building block in organic synthesis and medicinal chemistry. Its structure can be represented by the InChI key: IGFLZTGIQIUXOK-UHFFFAOYSA-N, and its canonical SMILES notation is COC(=O)C1=C(C=NC(=C1)CN)F
.
The biological activity of methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate is primarily linked to its potential as a pharmaceutical intermediate. Its derivatives may exhibit significant interactions with biological targets, such as enzymes and receptors, due to the presence of both the fluorine atom and the aminomethyl group. These features can enhance binding affinity and selectivity, making it a candidate for drug development aimed at specific therapeutic targets .
The synthesis of methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate typically involves multi-step organic reactions:
Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate has several applications across different fields:
Studies involving methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate focus on its interactions with specific biological targets. The fluorine atom enhances its ability to form hydrogen bonds, while the aminomethyl group contributes to electrostatic interactions. These properties are critical in evaluating its efficacy as a drug candidate .
Several compounds share structural similarities with methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate, each exhibiting unique properties:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Ethyl 6-(aminomethyl)nicotinate hydrochloride | 1189434-55-6 | 0.89 | Contains an ethyl group instead of methyl |
Methyl 2,6-dimethylisonicotinate | 142896-15-9 | 0.86 | Features additional methyl groups on the pyridine ring |
Methyl 4-amino-6-methylnicotinate | 886372-01-6 | 0.79 | Contains an amino group at a different position on the pyridine ring |
Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | 874714 | 0.80 | Incorporates a thiophene ring and additional functional groups |
These comparisons highlight the unique structural features of methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate that may influence its chemical reactivity and biological activity .